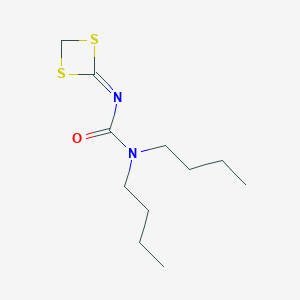
N,N-Dibutyl-N'-1,3-dithietan-2-ylideneurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea: is a chemical compound characterized by the presence of a 1,3-dithietane ring and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea typically involves the reaction of N,N-dibutylthiourea with a suitable reagent that introduces the 1,3-dithietane ring. One common method involves the use of 1,3-propanedithiol in the presence of a Lewis acid catalyst . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms in the 1,3-dithietane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of substituted dithietane derivatives.
Applications De Recherche Scientifique
Chemistry: N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles .
Medicine: Research is ongoing to explore the potential therapeutic applications of N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including corrosion inhibitors and vulcanization accelerators .
Mécanisme D'action
The mechanism of action of N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,3-dithietane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
59754-10-8 |
|---|---|
Formule moléculaire |
C11H20N2OS2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
1,1-dibutyl-3-(1,3-dithietan-2-ylidene)urea |
InChI |
InChI=1S/C11H20N2OS2/c1-3-5-7-13(8-6-4-2)10(14)12-11-15-9-16-11/h3-9H2,1-2H3 |
Clé InChI |
WREJOUJDAVODGC-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)N=C1SCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


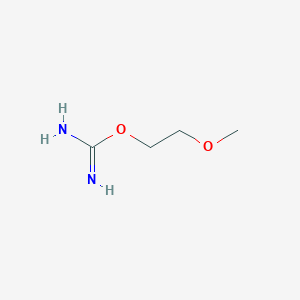
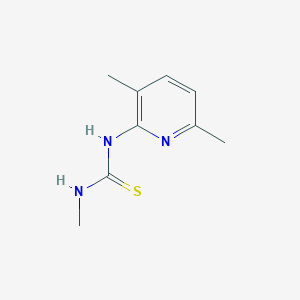
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)
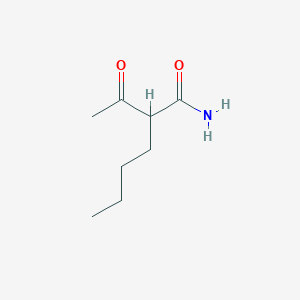
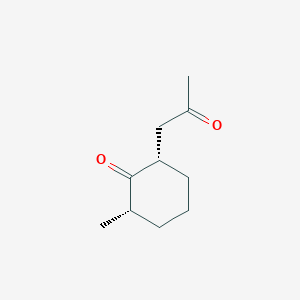
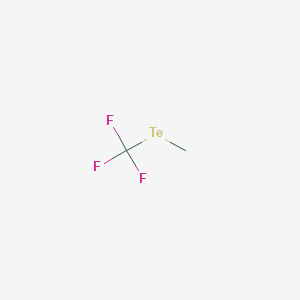
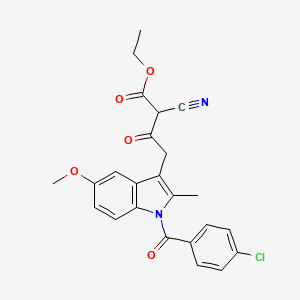
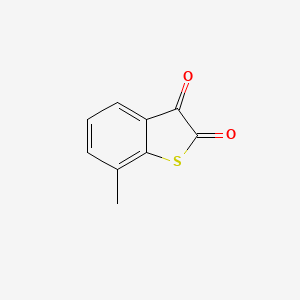
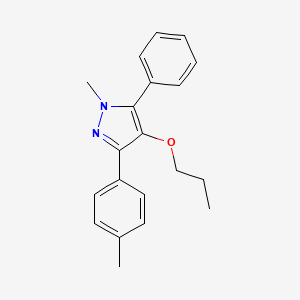
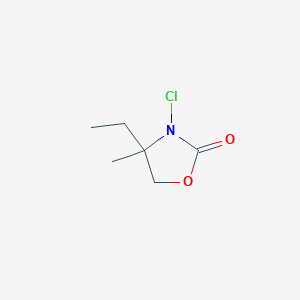
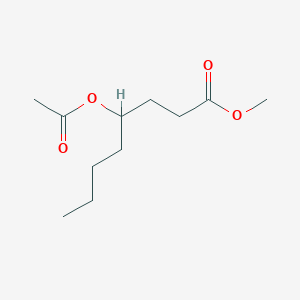
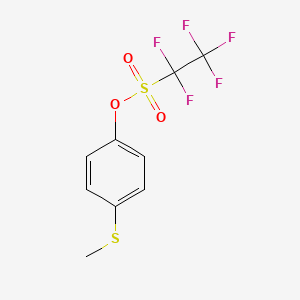
![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
